molecular formula C19H26N4O2 B7175510 Cyclohexyl-[4-(2-cyclopropylpyrimidine-4-carbonyl)piperazin-1-yl]methanone

Cyclohexyl-[4-(2-cyclopropylpyrimidine-4-carbonyl)piperazin-1-yl]methanone

Cat. No.: B7175510
M. Wt: 342.4 g/mol
InChI Key: AYRYYOORRAZNTF-UHFFFAOYSA-N
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Description

Cyclohexyl-[4-(2-cyclopropylpyrimidine-4-carbonyl)piperazin-1-yl]methanone is a complex organic compound that features a piperazine ring substituted with a cyclopropylpyrimidine moiety and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl-[4-(2-cyclopropylpyrimidine-4-carbonyl)piperazin-1-yl]methanone typically involves multiple steps, including the formation of the piperazine ring, the introduction of the cyclopropylpyrimidine moiety, and the attachment of the cyclohexyl group. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl-[4-(2-cyclopropylpyrimidine-4-carbonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Cyclohexyl-[4-(2-cyclopropylpyrimidine-4-carbonyl)piperazin-1-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclohexyl-[4-(2-cyclopropylpyrimidine-4-carbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can enhance cognitive function and memory .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl-[4-(2-cyclopropylpyrimidine-4-carbonyl)piperazin-1-yl]methanone is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity. This makes it a valuable compound for targeted drug development and research.

Properties

IUPAC Name

cyclohexyl-[4-(2-cyclopropylpyrimidine-4-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c24-18(15-4-2-1-3-5-15)22-10-12-23(13-11-22)19(25)16-8-9-20-17(21-16)14-6-7-14/h8-9,14-15H,1-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRYYOORRAZNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)C(=O)C3=NC(=NC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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